molecular formula C14H14N2O2 B14790445 N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine

N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B14790445
M. Wt: 242.27 g/mol
InChI Key: RTIAQNPAVACRHE-UHFFFAOYSA-N
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Description

N-(Pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxin core substituted at position 6 with an amine group linked to a pyridin-3-ylmethyl moiety.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine

InChI

InChI=1S/C14H14N2O2/c1-2-11(9-15-5-1)10-16-12-3-4-13-14(8-12)18-7-6-17-13/h1-5,8-9,16H,6-7,10H2

InChI Key

RTIAQNPAVACRHE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NCC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine typically involves the following steps:

    Formation of the Benzo[d][1,4]dioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction using pyridine-3-methylamine.

    Introduction of the Amine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of the pyridine and amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(Pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(Pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives
  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide Activity: Moderate lipoxygenase inhibition (vs. Reference:
  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide Derivatives

    • Activity : Anti-diabetic via α-glucosidase inhibition (IC50: 81–86 μM for lead compounds vs. 37 μM for acarbose).
    • Structure : Addition of acetamide side chains modulates activity, with electron-withdrawing groups enhancing inhibition.
    • Reference :
Alkyl/Aralkyl Derivatives
  • N-Alkyl/Aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides

    • Activity : Acetylcholinesterase inhibition (varies with alkyl chain length and branching).
    • Structure : Bulky aralkyl groups (e.g., 3-phenylpropyl) improve binding affinity but may reduce solubility.
    • Reference :
  • Ethyl 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)acetate Activity: Intermediate in antimicrobial agent synthesis; ester group allows further functionalization. Reference:
Heteroaromatic Derivatives
  • N-(Thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine Hydrochloride Activity: Not explicitly reported, but thiophene may confer redox activity or metal-binding properties. Structure: Thiophene’s electron-rich nature contrasts with pyridine’s basicity. Reference:
  • N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]pyridin-3-amine

    • Activity : Pyridine’s role in receptor binding (e.g., P2X7 antagonism in related triazole analogs ).
    • Structure : Ethyl spacer between benzodioxin and pyridine may influence conformational flexibility.
    • Reference :

Structural and Pharmacokinetic Insights

Parameter Target Compound Sulfonamide Analogs Alkyl/Aralkyl Analogs Heteroaromatic Analogs
Core Structure 2,3-Dihydro-1,4-benzodioxin 2,3-Dihydro-1,4-benzodioxin 2,3-Dihydro-1,4-benzodioxin 2,3-Dihydro-1,4-benzodioxin
Substituent Pyridin-3-ylmethyl Sulfonamide + functional groups Alkyl/aralkyl chains Thiophene, pyridine derivatives
Polarity Moderate (pyridine basicity) High (sulfonamide) Low to moderate (alkyl chains) Variable (heteroaromatic effects)
Bioactivity Underexplored Enzyme inhibition (LOX, α-glucosidase) Enzyme inhibition (AChE) Antimicrobial, receptor binding
Synthetic Accessibility Requires pyridinylmethyl halide Straightforward sulfonylation Alkylation/aralkylation steps Complex heterocyclic coupling

Key Research Findings

  • Anti-Diabetic Potential: Benzenesulfonamide-acetamide hybrids (e.g., compound 7k) showed moderate α-glucosidase inhibition, suggesting substituent electronics critically modulate activity .
  • Antimicrobial Activity : Sulfonamides with nitro groups (e.g., 5f ) inhibited bacterial biofilms (E. coli, B. subtilis) with low cytotoxicity .
  • Antihepatotoxic Activity : Flavones with benzodioxin cores (e.g., 4g ) matched silymarin’s efficacy in reducing liver enzyme levels, highlighting the scaffold’s versatility .

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